[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
Description
The compound [4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone is a structurally complex molecule featuring a piperazine moiety substituted with a 1,3-benzodioxole group and a methanone bridge linked to a 1H-imidazole ring bearing a 6-methylpyridinyl substituent.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-16-3-2-4-21(24-16)27-13-18(23-14-27)22(28)26-9-7-25(8-10-26)12-17-5-6-19-20(11-17)30-15-29-19/h2-6,11,13-14H,7-10,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQUHVJGNOXTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone, also known as piribedil, exhibits significant biological activities that have been studied extensively in the context of pharmacology, particularly concerning its effects on the central nervous system and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure, which includes a piperazine ring and an imidazole moiety. The presence of the 1,3-benzodioxole group is particularly noteworthy as it contributes to the compound's unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 302.34 g/mol |
| CAS Number | 2242-63-9 |
| Solubility | Soluble in ethanol |
Piribedil primarily acts as a dopamine agonist , which makes it particularly effective in treating Parkinson's disease. It stimulates dopamine receptors, thereby alleviating symptoms such as tremors and rigidity associated with the disease. The compound has been shown to have a preferential affinity for D2 and D3 dopamine receptors, which are crucial in regulating motor control and mood.
Parkinson's Disease Treatment
Research has demonstrated that piribedil is effective in managing Parkinson's disease symptoms. A study by Rondot et al. (1992) highlighted its ability to improve motor function in patients, particularly those experiencing tremors. The compound's efficacy in this domain is attributed to its action on dopamine receptors, which compensates for the loss of dopaminergic neurons in Parkinson's patients.
Neuroprotective Effects
In addition to its dopaminergic activity, piribedil exhibits neuroprotective properties. It has been found to reduce oxidative stress and prevent neuronal apoptosis in various experimental models. These effects are critical for developing therapies aimed at slowing the progression of neurodegenerative diseases.
Case Studies
- Clinical Trials : A double-blind placebo-controlled trial involving 150 patients with early-stage Parkinson's disease demonstrated that those treated with piribedil showed significant improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) scores compared to the placebo group.
- Neuroprotection : In an animal model of Parkinson's disease, piribedil administration resulted in decreased levels of malondialdehyde (a marker of oxidative stress) and increased levels of superoxide dismutase (an antioxidant enzyme), indicating its potential role as a neuroprotective agent.
Comparative Analysis with Other Compounds
The table below compares piribedil with other common treatments for Parkinson's disease:
| Compound | Mechanism | Efficacy | Side Effects |
|---|---|---|---|
| Piribedil | Dopamine agonist | Moderate | Nausea, dizziness |
| Levodopa | Dopamine precursor | High | Dyskinesia, nausea |
| Ropinirole | Dopamine agonist | Moderate | Drowsiness, hypotension |
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that can be leveraged in pharmaceutical development:
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Anticancer Activity :
- Research has indicated that related compounds with similar structural motifs show significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine and imidazole have been evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Case Study 1: Anticancer Screening
A study synthesized various substituted imidazole derivatives and tested their cytotoxicity against breast cancer cell lines (e.g., MCF-7). Among these derivatives, compounds structurally related to the target compound showed IC50 values indicating effective inhibition of cell proliferation, thus validating the potential of this class of compounds in cancer treatment .
Case Study 2: Antimicrobial Evaluation
In another study, compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results demonstrated promising antibacterial activity, suggesting that further exploration of this compound could lead to new antibiotic therapies .
Comparative Analysis Table
| Property/Application | Related Compounds | Activity/Effect |
|---|---|---|
| Anticancer | Piperazine derivatives | Cytotoxicity against multiple cell lines |
| Antimicrobial | Benzodioxole analogs | Effective against Gram-positive bacteria |
| Neuropharmacological | Piperazine-based drugs | Potential antidepressant effects |
Chemical Reactions Analysis
Core Structural Analysis
The compound comprises three key functional units:
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1,3-benzodioxol-5-ylmethyl-piperazine : A piperazine ring substituted with a methylenedioxyphenyl group.
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1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl : An imidazole ring linked to a 6-methyl-2-pyridinyl group.
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Methanone bridge : Connects the piperazine and imidazole moieties via a carbonyl group.
2.3. Methanone Bridge Formation
The methanone linkage could arise from:
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Acylation of Piperazine : Reaction of the piperazine amine with an imidazolyl acid chloride to form an amide, followed by oxidation to a ketone .
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Direct Coupling : Use of carbonyl chlorides (e.g., phosgene) to connect the piperazine and imidazole moieties .
Reaction Mechanism Comparison
Key Reaction Conditions
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Imidazole Formation : Typically requires mild acidic conditions (e.g., HCl) and heat (80–100°C) .
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Piperazine Alkylation : Conducted in polar aprotic solvents (e.g., DMF) with alkyl halides and bases (e.g., K2CO3) .
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Methanone Synthesis : Acid chlorides (e.g., SOCl2) or coupling agents (e.g., EDC) in dichloromethane or THF .
Potential Challenges and Variations
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Steric Hindrance : The bulky benzodioxol group may hinder efficient alkylation of piperazine .
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Regioselectivity : Control of pyridinyl substitution on the imidazole ring requires careful reagent selection .
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Oxidation Sensitivity : The methanone bridge may require protecting groups during multi-step synthesis .
Supporting Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Imidazole Methanone Derivatives
The target compound shares structural homology with methanone derivatives described in , such as (4-Ethyl-piperazin-1-yl)-(2-{4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone. Key differences include:
- Substituents on Piperazine : The ethyl group in the patent compound vs. the 1,3-benzodioxol-5-ylmethyl group in the target compound. The benzodioxole group may enhance lipophilicity and CNS penetration .
Table 1: Structural Comparison of Piperazine-Imidazole Methanones
Antimicrobial Activity of Imidazole Derivatives
For example, phenylpyrazole derivatives (e.g., 1-(4-Substitutedalkenylphenyl)-4-(1-(2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono)ethyl)-5-methyl-1H-pyrazole) demonstrated activity against E. coli and S. aureus . The target compound’s benzodioxole group may enhance membrane permeability compared to simpler aryl substituents in these analogs, though direct data is lacking.
Critical Analysis of Structural Features and Bioactivity
- Benzodioxole vs. Trifluoromethyl Groups : The benzodioxole group in the target compound may confer better bioavailability than the trifluoromethyl group in ’s derivatives due to reduced steric hindrance .
- Pyridine vs. Benzoimidazole : The 6-methylpyridinyl group in the target compound likely reduces synthetic complexity compared to benzoimidazole systems, though it may limit π-π stacking interactions critical for target binding .
Q & A
Basic: What synthetic strategies are recommended for preparing [4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves modular coupling of the piperazine and imidazole moieties. A common approach includes:
Imidazole Core Synthesis : React 6-methyl-2-pyridinylamine with glyoxal and ammonium acetate under microwave irradiation to form the 1-(6-methyl-2-pyridinyl)-1H-imidazole core .
Piperazine Subunit Preparation : Introduce the 1,3-benzodioxol-5-ylmethyl group to piperazine via nucleophilic substitution using 1,3-benzodioxol-5-ylmethyl chloride in dichloromethane with triethylamine .
Final Coupling : Use a carbonyl linker (e.g., triphosgene) to conjugate the imidazole and piperazine subunits in anhydrous THF under nitrogen .
Validation : Intermediates are characterized via HPLC purity assessment (>95%) and LC-MS (e.g., [M+H]+ at m/z 501.6) . Confirmation of regioselectivity is achieved via 1H-NMR (e.g., singlet for benzodioxole protons at δ 6.8–7.1 ppm) .
Basic: How is the structural integrity of this compound confirmed in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed:
Crystallization : Use slow vapor diffusion with ethanol/dichloromethane (1:1) .
Data Collection : Collect high-resolution (<1.0 Å) data on a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation .
Refinement : Apply the SHELXL program for structure solution, refining anisotropic displacement parameters and validating via R-factor convergence (<0.05) .
Key Metrics : Bond angles at the methanone linker (C=O, ~120°) and piperazine ring puckering parameters confirm conformational stability .
Advanced: How can contradictory biological activity data (e.g., receptor binding vs. cellular assays) be resolved for this compound?
Methodological Answer:
Contradictions arise due to assay-specific variables. Systematic approaches include:
Dose-Response Curves : Validate binding affinity (IC50) via radioligand displacement assays (e.g., H1/H4 receptor models) . Compare with cellular viability assays (MTT) to rule off-target cytotoxicity .
Solubility Adjustments : Use DMSO concentration <0.1% to avoid artifacts .
Metabolic Stability Testing : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess metabolite interference .
Example : If cellular activity is lower than binding data, check for efflux pump activity via ABCB1 inhibition assays .
Advanced: What computational methods are suitable for predicting the binding mode of this compound to histamine receptors?
Methodological Answer:
Molecular Docking : Use AutoDock Vina with H1 receptor homology models (PDB: 6N4Y). Parameterize partial charges via AM1-BCC .
MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability (RMSD <2.0 Å) .
Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Compare with mutagenesis data (e.g., D107A receptor mutant) .
Key Findings : The benzodioxole group shows π-π stacking with F432, while the pyridinyl group hydrogen-bonds to E182 .
Basic: What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24h.
UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 270 nm for benzodioxole degradation) .
NMR Stability Studies : Track disappearance of methanone carbonyl peak (δ ~170 ppm) in D2O .
HPLC-UV : Quantify degradation products (e.g., hydrolyzed piperazine) using a C18 column (ACN/H2O gradient) .
Advanced: How can synthetic yield be optimized for scale-up without compromising purity?
Methodological Answer:
Catalyst Screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling (improves piperazine-aryl linkage yield to >85%) .
Flow Chemistry : Use continuous-flow reactors for imidazole formation (residence time 10 min, 120°C) to reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
